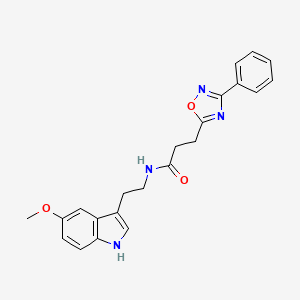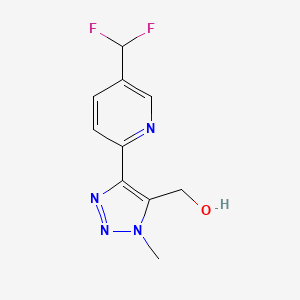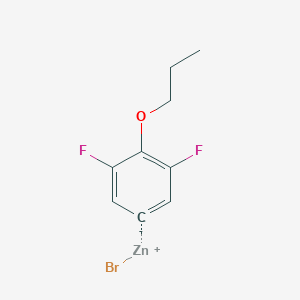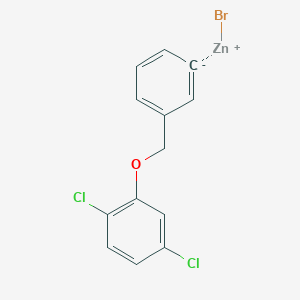
4-Isonicotinoylmorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isonicotinoylmorpholine-3-carboxylic acid is an organic compound with the molecular formula C11H12N2O4 It is a derivative of isonicotinic acid and morpholine, featuring a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isonicotinoylmorpholine-3-carboxylic acid typically involves the reaction of isonicotinic acid derivatives with morpholine under specific conditions. One common method is the condensation reaction between isonicotinic acid chloride and morpholine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Isonicotinoylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isonicotinoyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Carboxylates or corresponding esters.
Reduction: Alcohol derivatives.
Substitution: Substituted isonicotinoyl derivatives.
Aplicaciones Científicas De Investigación
4-Isonicotinoylmorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Isonicotinoylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Isonicotinic Acid: A precursor and structural analog with similar chemical properties.
Morpholine Derivatives: Compounds containing the morpholine ring, which may exhibit similar reactivity.
Nicotinic Acid Derivatives: Compounds with a similar pyridine ring structure.
Uniqueness: 4-Isonicotinoylmorpholine-3-carboxylic acid is unique due to its combined structural features of isonicotinic acid and morpholine, which confer distinct chemical and biological properties. Its dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H12N2O4 |
|---|---|
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
4-(pyridine-4-carbonyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c14-10(8-1-3-12-4-2-8)13-5-6-17-7-9(13)11(15)16/h1-4,9H,5-7H2,(H,15,16) |
Clave InChI |
USNZDFICBNJWRG-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1C(=O)C2=CC=NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
![3-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892436.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)






![5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B14892521.png)



